2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile
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Description
2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (AMPTC) is a novel thiophene-based small molecule that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a therapeutic agent, as well as its ability to modulate cellular signaling pathways. AMPTC has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, AMPTC has been shown to have potential pharmacodynamic and biochemical effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile has been explored in various chemical syntheses and reactivity studies. For instance, it reacts with heterocumulenes, such as phenyl isothiocyanate and thiophosgene, to yield substituted dithienopyrimido pyrimidinones and thiones. These reactions demonstrate its versatility in forming complex heterocyclic structures, offering potential pathways for the development of novel compounds with varied applications (Gewald, Jeschke, & Gruner, 1991). Additionally, the molecule serves as a precursor in the Gewald reaction, facilitating the synthesis of thiophene derivatives through reactions with elemental sulfur and ketones, highlighting its utility in expanding the chemical space of thiophene-based compounds (Abaee et al., 2017).
Corrosion Inhibition
A derivative of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile has been investigated for its corrosion inhibition properties on mild steel in acidic conditions. The study found that these derivatives effectively prevent corrosion, acting as anodic type inhibitors, which adsorb onto the metal surface to protect it from the corrosive environment. This application is crucial for industries seeking cost-effective and reliable materials for corrosion protection (Verma et al., 2015).
Photophysical and Electrochemical Properties
The electrochemical behavior and photophysical properties of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile and its derivatives have been a subject of interest. The electrooxidation of this compound has led to the discovery of a new class of photoluminescent materials. These findings open new avenues for the application of such compounds in optoelectronic devices and photovoltaic materials, showcasing their potential in the development of organic electronics and light-emitting diodes (Ekinci et al., 2000).
Antitumor Activity
Exploration into the antitumor profile of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile derivatives has yielded promising results. Synthesized compounds based on this structure exhibited inhibitory activity against human tumor cell lines, including hepatocellular carcinoma and breast cancer cells. Such studies highlight the potential of these compounds as templates for the development of new antitumor agents, contributing to the ongoing search for more effective cancer treatments (Khalifa & Algothami, 2020).
properties
IUPAC Name |
2-amino-5-methyl-4-phenylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-8-11(9-5-3-2-4-6-9)10(7-13)12(14)15-8/h2-6H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPYGNLKAWFNAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350059 |
Source
|
Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile | |
CAS RN |
99011-93-5 |
Source
|
Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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